1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine
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Overview
Description
The compound “1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine” is a chemical compound with the molecular weight of 258.34 . It has the IUPAC name “this compound” and the InChI code "1S/C10H18N4O2S/c1-8-10(9(2)12-11-8)17(15,16)14-6-4-13(3)5-7-14/h4-7H2,1-3H3,(H,11,12)" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The compound also contains a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom .Scientific Research Applications
Synthesis and Characterization
Sulfonylated Aminopyrazoles Synthesis : Research has shown the synthesis of sulfonylated aminopyrazoles like 3,5-dimethyl-4-tosylamino-1H-pyrazole, indicating the versatility of this class of compounds in organic synthesis (Povarov et al., 2017).
Complexes with Pyrazole Derivatives : Pyrazole derivatives like 3,5-dimethylpyrazole have been used to synthesize cis-[Ru(bpy)2(Cl)(L)]+ complexes, illustrating their potential in inorganic chemistry (Jude et al., 2009).
Biological Activity
Antibacterial Activity : A study synthesized 3,5-dimethyl-1H-pyrazole derivatives and evaluated their antibacterial activity, demonstrating the biological potential of these compounds (Al-Smaisim, 2012).
Cytotoxicity Studies : The cytotoxicity of bis(pyrazol-1-yl)-Alkane Derivatives linked by polymethylene chains was investigated, showing the relevance of pyrazole derivatives in medicinal chemistry (Zatonskaya et al., 2016).
Anticancer Activities : New 4-Aminoantipyrine-Based Heterocycles were synthesized using 4-aminoantipyrine, a pyrazole derivative, and evaluated for anti-breast cancer activity, highlighting the potential of these compounds in cancer research (Ghorab et al., 2014).
Chemical Properties and Synthesis Techniques
Microwave-Mediated Synthesis : Efficient synthesis of benzothiazole- and benzimidazole-based heterocycles using pyrazole derivatives was achieved through microwave-mediated techniques, showing the efficiency of modern synthesis methods (Darweesh et al., 2016).
Synthesis of Pyrazolopyridines : Novel synthesis methods for creating pyrazolopyridine derivatives have been developed, illustrating the compound's utility in heterocyclic chemistry (Shaaban et al., 2008).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-8-10(9(2)12-11-8)17(15,16)14-6-4-13(3)5-7-14/h4-7H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKDKZHQNRRRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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